molecular formula C15H19N3O3S2 B2446160 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1058176-93-4

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2446160
CAS RN: 1058176-93-4
M. Wt: 353.46
InChI Key: ONSNELZOURIGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S2 and its molecular weight is 353.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Heterocyclic compounds play a pivotal role in the development of pharmaceuticals and materials science. The compound serves as a cornerstone in synthesizing diverse heterocyclic structures. For instance, the synthesis of N,S-containing heterocycles through reactions involving thiophene derivatives showcases the compound's utility in creating complex molecular architectures with potential biological activities (Dotsenko et al., 2012). Furthermore, the ability to generate novel thiophene and thiazole derivatives indicates its versatility in contributing to the chemical space explored for therapeutic agents (Kambappa et al., 2017).

Bioactivity and Therapeutic Potential

The compound's framework serves as a precursor for developing potential therapeutic agents. Its transformation into derivatives with anti-angiogenic and DNA cleavage activities underlines its significance in anticancer drug discovery. Specifically, novel piperidine analogues derived from this compound have shown efficacy in blocking blood vessel formation in vivo, highlighting their potential in cancer treatment strategies (Kambappa et al., 2017). Moreover, the synthesis of compounds with potent UT (urotensin-II receptor) binding affinities from benzo[b]thiophene-2-carboxamide derivatives indicates its utility in addressing cardiovascular diseases (Lim et al., 2016).

Neurological Applications and Imaging

In neurological research, derivatives of the compound have been explored for their potential in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker for neuroinflammation. This application is crucial for understanding and treating various neuropsychiatric disorders by providing insights into the immune environment of the central nervous system (Horti et al., 2019).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-7-5-10(6-8-18)14(19)17-15-12(9-16)11-3-2-4-13(11)22-15/h10H,2-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSNELZOURIGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.